1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane
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Description
Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring . They play an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . The replacement of a phenyl ring with a BCP unit in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability .
Synthesis Analysis
The synthesis of BCPs has been a significant challenge due to the difficulty in their large-scale preparation . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . A continuous flow process to generate [1.1.1]propellane, which can directly be derivatised into various BCP species, has also been developed .Molecular Structure Analysis
BCPs are C(sp3)-rich bicyclic hydrocarbon scaffolds . They are characterized by their unique structure, which includes a three-membered ring.Chemical Reactions Analysis
The chemical reactions involving BCPs often involve the generation of [1.1.1]propellane, which can be directly derivatised into various BCP species .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific BCP would depend on its exact structure. In general, BCPs are known for their unique structural properties, which can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .Future Directions
Properties
IUPAC Name |
1-(chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2/c14-9-13-6-12(7-13,8-13)5-10-3-1-2-4-11(10)15/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSXNSJBPBOVCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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